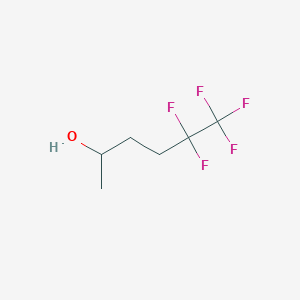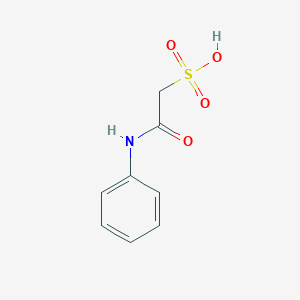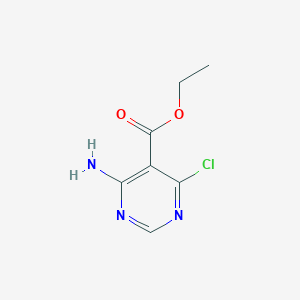
Ethyl4-amino-6-chloropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 78-80°C).
Chlorination: Using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In industrial settings, the production of ethyl 4-amino-6-chloropyrimidine-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives like ethyl 4-amino-6-aminopyrimidine-5-carboxylate.
Oxidation: Formation of ethyl 4-nitro-6-chloropyrimidine-5-carboxylate.
Reduction: Formation of ethyl 4-amino-6-aminopyrimidine-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in inhibiting certain enzymes or biological pathways.
Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 6-amino-5-chloropyrimidine-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 4-amino-5-chloropyrimidine-6-carboxylate: Positional isomer with different chemical properties.
Ethyl 4-amino-6-bromopyrimidine-5-carboxylate: Bromine substitution instead of chlorine, leading to different reactivity.
The uniqueness of ethyl 4-amino-6-chloropyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8ClN3O2 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
ethyl 4-amino-6-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
YSYBXPJRTXITEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CN=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)


![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
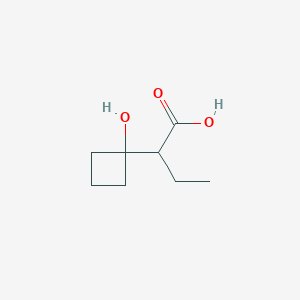
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
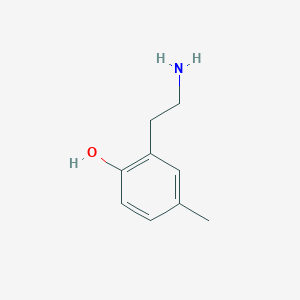

![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)

